molecular formula C9H15N5O2S B2489400 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide CAS No. 690643-21-1

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide

Cat. No. B2489400
CAS RN: 690643-21-1
M. Wt: 257.31
InChI Key: YYJFOWRRPGLQND-UHFFFAOYSA-N
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Description

Compounds featuring the 1,2,4-triazole ring system are of significant interest due to their broad spectrum of pharmaceutical activities, including antibacterial, antifungal, antiviral, and anticancer properties. These activities are often attributed to the presence of sulfur-containing heterocycles, such as those found in the given compound, which play a crucial role in its biological and chemical behavior (Mahyavanshi et al., 2011).

Synthesis Analysis

The synthesis of triazole derivatives typically involves condensation reactions between various sulfanyl compounds and acetamide derivatives in the presence of catalysts like anhydrous potassium carbonate. These methods are crucial for developing compounds with potential antimicrobial and antiviral activities, as demonstrated by the synthesis of related compounds (Wujec et al., 2011).

Molecular Structure Analysis

The structural elucidation of similar compounds is commonly achieved through techniques such as NMR, IR spectroscopy, and elemental analysis, which help in confirming the presence of the triazole ring and the substitution patterns that are critical for their biological activities (Panchal & Patel, 2011).

Chemical Reactions and Properties

Compounds containing the triazole ring system can undergo various chemical reactions, including alkylation, acylation, and cyclization, leading to a wide range of derivatives with diverse biological activities. The sulfanyl group in such compounds can react with different electrophiles, offering a pathway to synthesize novel derivatives with enhanced pharmacological profiles (Savchenko et al., 2020).

Physical Properties Analysis

The physical properties of triazole derivatives, such as melting points, solubility, and crystal structure, are determined using various analytical techniques. These properties are crucial for understanding the compound's stability, formulation potential, and pharmacokinetics. Crystallographic studies provide insights into the molecule's conformation and intermolecular interactions, which are essential for its biological activity (Subasri et al., 2016).

Chemical Properties Analysis

The chemical behavior of triazole derivatives, including reactivity towards nucleophiles and electrophiles, is influenced by the electronic nature of the triazole ring and the substituents present. These properties are pivotal in designing compounds with specific biological activities and understanding their mechanism of action at the molecular level. Studies on related compounds reveal the potential for significant antiviral and antibacterial activities, highlighting the importance of chemical properties in medicinal chemistry (Rehman et al., 2016).

Scientific Research Applications

Synthesis and Antiexudative Activity

  • A study by Chalenko et al. (2019) focused on the synthesis of pyrolin derivatives of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-acetamides, analyzing their anti-exudative activity. This research highlights the potential of these compounds in addressing inflammatory conditions, as some derivatives showed significant anti-exudative properties surpassing that of the reference drug diclofenac sodium (Chalenko et al., 2019).

Antiviral and Virucidal Activity

  • Wujec et al. (2011) synthesized 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives and assessed their antiviral and virucidal activities against human adenovirus type 5 and ECHO-9 virus. Some of these derivatives demonstrated potential in reducing viral replication (Wujec et al., 2011).

Antimicrobial Screening

  • MahyavanshiJyotindra et al. (2011) explored the synthesis of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives. These compounds were tested for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity, highlighting the broad-spectrum pharmaceutical potential of these derivatives (MahyavanshiJyotindra et al., 2011).

Anticancer Activity

  • Horishny et al. (2021) prepared 2-(4-Oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives and tested them for anticancer activity. Notably, some of these derivatives showed potent and selective cytotoxic effects against leukemia cell lines, indicating their potential in cancer treatment (Horishny et al., 2021).

Future Directions

The future directions for research on this compound could include further exploration of its potential applications, such as its use as a precursor for pesticides , and its potential antifungal and anticancer activities . Further studies could also investigate its physical and chemical properties, and optimize its synthesis process .

properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O2S/c10-8-12-9(14-13-8)17-5-7(15)11-4-6-2-1-3-16-6/h6H,1-5H2,(H,11,15)(H3,10,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJFOWRRPGLQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NNC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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